4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Diels–Alder stereoselectivity reaction kinetics endo/exo ratio

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5; also designated endo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride) is a bicyclic anhydride formed via the Diels–Alder [4+2] cycloaddition of furan and maleic anhydride. Characterized by a rigid 7-oxabicyclo[2.2.1]hept-5-ene framework bearing a fused cyclic anhydride, it exhibits a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 6766-44-5
Cat. No. B3428334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
CAS6766-44-5
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
InChIKeyQQYNRBAAQFZCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Grade Specifications for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5)


4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5; also designated endo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride) is a bicyclic anhydride formed via the Diels–Alder [4+2] cycloaddition of furan and maleic anhydride [1]. Characterized by a rigid 7-oxabicyclo[2.2.1]hept-5-ene framework bearing a fused cyclic anhydride, it exhibits a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol . The compound is thermally labile and undergoes retro-Diels–Alder cleavage to regenerate the parent furan and maleic anhydride, a defining property that underpins its utility as a masked dienophile and thermoreversible crosslinker [2].

Critical Stereochemical and Thermal Differentiation of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5) versus Generic Analogs


Substitution of the endo-Diels–Alder adduct of furan and maleic anhydride (CAS 6766-44-5) with its exo-isomer (CAS 6118-51-0) or with maleimide-based adducts is not functionally equivalent. The stereochemical configuration at the 7-oxabicycloheptene core dictates distinct thermal stability and retro-Diels–Alder kinetics, which are critical in applications requiring precise control over cleavage temperature and equilibrium composition [1]. Furthermore, the adduct's rate of reversion to furan and maleic anhydride is markedly faster than that of the corresponding N-methylmaleimide adduct, precluding interchangeable use in thermoreversible polymer networks or in synthetic sequences that rely on a specific deprotection temperature window [2]. The following quantitative evidence substantiates these non-interchangeable properties.

Quantitative Differentiation Evidence for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5) in Procurement Decisions


endo- vs exo-Isomer Kinetic Rate Constants in the Diels–Alder Forward Reaction at 300 K

The forward Diels–Alder reaction of furan with maleic anhydride exhibits distinct rate constants for the formation of the endo (CAS 6766-44-5) and exo (CAS 6118-51-0) adducts. Experimental determination at 300 K reveals that the exo adduct forms approximately 1.77 times faster than the endo adduct [1]. This kinetic preference for the exo isomer under these conditions is a critical differentiator when reaction time and product composition are design variables in synthesis or manufacturing.

Diels–Alder stereoselectivity reaction kinetics endo/exo ratio

Thermodynamic Predominance of the exo-Isomer in Equilibrium Mixtures

Despite the kinetic preference for exo-adduct formation, the equilibrium between endo and exo isomers is governed by thermodynamic stability. Experimental and computational studies confirm that the exo-adduct (CAS 6118-51-0) is the thermodynamically more stable species, ultimately dominating the equilibrium mixture under conditions where the retro-Diels–Alder pathway is accessible [1]. This thermodynamic bias is a direct consequence of the lower stability of the endo-adduct, which undergoes retro-Diels–Alder cleavage more readily.

stereoselectivity thermodynamic control retro-Diels–Alder

Comparative Thermal Stability of Maleic Anhydride vs. N-Methylmaleimide Furan Adducts

The thermal stability of furan-Diels–Alder adducts is strongly dependent on the dienophile. The furan/N-methylmaleimide adduct is approximately 3 kcal·mol⁻¹ more stable than the corresponding exo- and endo-maleic anhydride adducts [1]. This substantial energy difference translates to a significantly lower rate of retro-Diels–Alder cleavage for the maleimide adduct, making the maleic anhydride-based adduct (CAS 6766-44-5) a more labile and readily cleavable protecting group or thermoreversible linker.

retro-Diels–Alder kinetics adduct stability maleimide vs. anhydride

endo-Isomer as a Masked Dienophile in Synthetic Sequences

The endo-Diels–Alder adduct of furan and maleic anhydride (CAS 6766-44-5) serves as a practical masked maleic anhydride equivalent. In the synthesis of chiral maleimides, reaction of the adduct with amino acid hydrochlorides in the presence of Et3N proceeds with concomitant release of furan via retro-Diels–Alder, affording the desired chiral imides in good to moderate yields [1]. This one-pot deprotection/functionalization sequence exploits the thermal lability of the endo-adduct and is not directly transferable to the more stable exo-isomer or maleimide adducts without altering reaction conditions.

retro-Diels–Alder deprotection chiral maleimide synthesis masked dienophile

Validated Application Scenarios for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 6766-44-5) Based on Quantitative Evidence


Kinetic Control in Stereoselective Diels–Alder Synthesis

In synthetic processes where the endo-isomer is the desired kinetic product, use of CAS 6766-44-5 ensures access to the specific stereoisomer required for subsequent transformations. The measured rate constants for endo- and exo-adduct formation differ by a factor of ~1.77 at 300 K, allowing for predictable reaction outcomes when reaction time and temperature are carefully controlled [1].

Thermoreversible Polymer Networks and Self-Healing Materials

The relatively low thermal stability of the furan/maleic anhydride adduct (~3 kcal·mol⁻¹ less stable than the corresponding maleimide adduct) makes CAS 6766-44-5 a suitable monomer or crosslinker for thermoreversible polymer networks that require cleavage at moderate temperatures (60–120 °C) [2]. This property is exploited in the design of reprocessable thermosets and self-healing elastomers.

Masked Maleic Anhydride in Multi-Step Organic Synthesis

As demonstrated in the synthesis of chiral maleimides, the endo-adduct (CAS 6766-44-5) functions as a thermally labile protecting group for maleic anhydride. Reaction with nucleophiles under mild conditions triggers retro-Diels–Alder cleavage and in situ functionalization, eliminating the need for a separate deprotection step [3]. This strategy is particularly valuable when handling free maleic anhydride is undesirable due to its high reactivity and moisture sensitivity.

Analytical Standard for Stereochemical Assignment

The distinct ¹³C and ¹H NMR chemical shifts of the endo- and exo-adducts provide a reliable basis for stereochemical assignment in reaction mixtures. The characteristic NMR signatures can be used to monitor reaction progress and isomer distribution, making CAS 6766-44-5 an essential reference standard for quality control in Diels–Alder-based manufacturing processes [4].

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